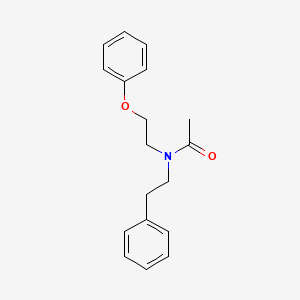
N-Phenethyl-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)-: is an organic compound belonging to the class of acetamides. It is characterized by the presence of a phenethyl group and a phenoxyethyl group attached to the nitrogen atom of the acetamide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- typically involves the reaction of phenethylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenethylamine+Phenoxyacetyl chloride→ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)-+HCl
Industrial Production Methods: In industrial settings, the production of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Phenethylacetamide: Similar structure but lacks the phenoxyethyl group.
N-(2-Phenylethyl)acetamide: Another related compound with a similar core structure.
Phenoxyacetamide Derivatives: Compounds with variations in the substituents on the phenoxy group.
Uniqueness: ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- is unique due to the presence of both phenethyl and phenoxyethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66827-48-3 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(2-phenoxyethyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-16(20)19(13-12-17-8-4-2-5-9-17)14-15-21-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |
Clé InChI |
LRIHHWASAANTOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC1=CC=CC=C1)CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















